molecular formula C14H22ClNO B1441763 3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-40-7

3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride

Cat. No. B1441763
M. Wt: 255.78 g/mol
InChI Key: SXLZPBUQYBLVEF-UHFFFAOYSA-N
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Description

3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride (3-PPMP-HCl) is an organic compound and a derivative of pyrrolidine. It is a white powder that is soluble in water and alcohol, and is used in a variety of scientific research applications. It is also known as 3-PPMP-HCl or 3-propylphenoxy-methylpyrrolidine hydrochloride.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Pyrrolidine Derivatives : Research has explored the synthesis of pyrrolidine derivatives, which are valuable in preparing agrochemicals or medicinal compounds. For instance, Ghelfi et al. (2003) reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, highlighting the chemical's utility in organic synthesis and potential application in developing agrochemicals and medicinal compounds (Ghelfi et al., 2003).

  • Cycloaddition Reactions : Żmigrodzka et al. (2022) studied pyrrolidines' synthesis in [3+2] cycloaddition reactions, emphasizing the polar nature of these reactions under mild conditions. This research underscores the compound's relevance in synthesizing pyrrolidines with potential biological effects, further extending its applicability in medicine and industry (Żmigrodzka et al., 2022).

  • Synthesis of Poly(ether imide ester)s : Mehdipour‐Ataei and Amirshaghaghi (2005) described the synthesis of poly(ether imide ester)s from pyridine-based ethers, highlighting the thermal and physical properties of the polymers. This research indicates the role of pyrrolidine derivatives in developing materials with potential applications in high-performance polymers (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Biological and Pharmacological Research

  • Anticancer Activity : Muralidharan et al. (2017) synthesized and evaluated a series of pyrrolidin-2-one derivatives for their anticancer activity, specifically against breast and colon cancer cell lines. This study highlights the compound's potential as a precursor in synthesizing molecules with significant anticancer properties, particularly as PI3K inhibitors (Muralidharan et al., 2017).

properties

IUPAC Name

3-[(2-propylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-2-5-13-6-3-4-7-14(13)16-11-12-8-9-15-10-12;/h3-4,6-7,12,15H,2,5,8-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLZPBUQYBLVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride

CAS RN

1219982-40-7
Record name Pyrrolidine, 3-[(2-propylphenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219982-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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